2-((1-(2,5-Dichloro-4-sulphophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)naphthalene-1-sulphonic acid

Description

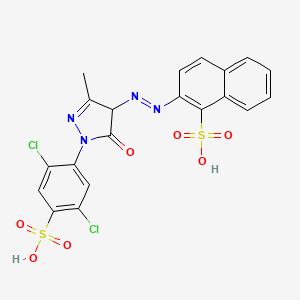

This compound is an azo dye characterized by a pyrazolone core linked to a naphthalene sulphonic acid group via an azo (-N=N- bridge. The pyrazolone ring is substituted with a 2,5-dichloro-4-sulphophenyl group, which introduces strong electron-withdrawing effects, enhancing the compound's stability and influencing its spectral properties. The sulphonic acid groups improve water solubility, making it suitable for applications in textiles, inks, or industrial dyes .

Properties

CAS No. |

67332-90-5 |

|---|---|

Molecular Formula |

C20H14Cl2N4O7S2 |

Molecular Weight |

557.4 g/mol |

IUPAC Name |

2-[[1-(2,5-dichloro-4-sulfophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]naphthalene-1-sulfonic acid |

InChI |

InChI=1S/C20H14Cl2N4O7S2/c1-10-18(20(27)26(25-10)16-8-14(22)17(9-13(16)21)34(28,29)30)24-23-15-7-6-11-4-2-3-5-12(11)19(15)35(31,32)33/h2-9,18H,1H3,(H,28,29,30)(H,31,32,33) |

InChI Key |

VCGAKRQDKWIYGA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=O)C1N=NC2=C(C3=CC=CC=C3C=C2)S(=O)(=O)O)C4=CC(=C(C=C4Cl)S(=O)(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of this compound generally follows a sequence involving:

- Synthesis of the pyrazolone intermediate substituted with 2,5-dichloro-4-sulphophenyl group,

- Formation of the azo linkage by diazotization and coupling with naphthalene-1-sulphonic acid derivatives,

- Purification and isolation of the final azo compound.

This approach leverages the reactivity of aromatic amines and pyrazolone derivatives in azo coupling chemistry, a well-established method for constructing azo dyes.

Preparation of the Pyrazolone Intermediate

The pyrazolone moiety, specifically 1-(2,5-dichloro-4-sulphophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl, is prepared through condensation reactions involving hydrazine derivatives and β-ketoesters or equivalent precursors substituted with sulphonated and chlorinated aromatic groups.

- The 2,5-dichloro-4-sulphophenyl substituent is introduced via electrophilic aromatic substitution or by using appropriately substituted starting materials.

- The methyl and oxo groups on the pyrazolone ring are typically introduced during ring closure steps under controlled conditions.

Diazotization and Azo Coupling

The key step in synthesizing the azo compound involves diazotization of an aromatic amine precursor followed by coupling with the pyrazolone intermediate or a naphthalene sulfonic acid derivative.

- Diazotization is performed by treating the aromatic amine with nitrous acid (generated in situ from sodium nitrite and acid) at low temperatures (0–5 °C) to form the diazonium salt.

- The diazonium salt is then coupled with the pyrazolone intermediate or naphthalene-1-sulphonic acid under alkaline conditions to form the azo bond (-N=N-).

- The reaction conditions such as pH, temperature, and solvent polarity are carefully controlled to maximize yield and purity.

Purification and Isolation

- The final azo compound is typically isolated by crystallization from aqueous or alcoholic solutions.

- Due to the presence of sulphonate groups, the compound is water-soluble, facilitating purification by filtration and washing.

- The product is often obtained as a salt form to enhance stability and ease of handling.

Data Table: Summary of Key Synthetic Parameters

| Step | Reagents/Conditions | Solvent(s) | Temperature | Notes |

|---|---|---|---|---|

| Pyrazolone intermediate synthesis | Hydrazine + β-ketoester derivatives with 2,5-dichloro-4-sulphophenyl substitution | Aqueous/Alcoholic mixtures | Mild heating (50–90 °C) | Ring closure under controlled pH |

| Diazotization | Aromatic amine + NaNO2 + HCl | Water | 0–5 °C | Formation of diazonium salt |

| Azo coupling | Diazonium salt + pyrazolone/naphthalene-1-sulphonic acid | Aqueous alkaline solution (pH ~8-9) | 0–10 °C | pH control critical for coupling efficiency |

| Purification | Crystallization | Water/Alcohol | Ambient | Salt formation enhances stability |

Research Discoveries and Optimization

- The azo coupling reactions involving sulphonated pyrazolones and naphthalene sulfonic acids have been optimized for high purity and yield by controlling the diazotization temperature and coupling pH.

- Use of dipolar aprotic solvents in intermediate steps has improved reaction rates and selectivity in related synthetic routes.

- The sulphonate groups enhance water solubility, facilitating purification and application in aqueous systems.

- Stability of the azo compound is improved by isolating it as a salt form, preventing oxidation or degradation during storage.

Relevant Patents and Literature

- Although no direct patent describing this exact compound’s preparation was found in the provided sources, related azo dye synthesis patents describe similar azo coupling methodologies and solvent systems.

- The compound is listed in chemical catalogs with high purity (≥98%) and is used as an intermediate in pharmaceutical and organic synthesis applications.

Chemical Reactions Analysis

Types of Reactions

2-[[1-(2,5-Dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulfonic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of the azo group.

Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Electrophilic substitution reactions typically use reagents like sulfuric acid and nitric acid under controlled temperatures.

Major Products

Oxidation: Oxidized derivatives of the azo compound.

Reduction: Corresponding amines from the cleavage of the azo bond.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Dye Chemistry

The compound is primarily utilized as a dye in textile and paper industries due to its vibrant coloring properties. Its stability under various pH conditions enhances its utility in dyeing processes:

- Textile Dyes : The azo structure allows for strong bonding with fabric fibers, providing lasting color.

- Paper Industry : It is used to impart color to paper products, enhancing aesthetic appeal and marketability.

Biological Research

Recent studies have highlighted the potential of this compound in biological applications:

- Antimicrobial Activity : Research indicates that azo compounds can exhibit antimicrobial properties. The specific structure of this compound may enhance its effectiveness against various pathogens .

- Drug Development : The compound's bioactive properties suggest potential in drug formulation, particularly in targeting specific biological pathways associated with diseases .

Environmental Science

The environmental implications of azo dyes are significant:

- Pollution Control : Azo compounds are often scrutinized for their environmental impact due to their persistence and potential toxicity. Studies focus on the degradation pathways of such compounds in wastewater treatment processes.

- Analytical Chemistry : The compound can be employed as a marker in environmental monitoring, helping to trace pollution sources and assess water quality .

Case Studies

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with other molecules. The azo linkage and sulfonic acid groups facilitate interactions with various substrates, making it useful in applications such as dyeing and staining. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with proteins, nucleic acids, and other cellular components to produce its effects.

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes critical distinctions between the target compound and its analogues:

*Calculated based on formula C20H13Cl2N4O7S2.

Functional Group Impact

- Chlorine Substituents: The 2,5-dichloro groups in the target compound enhance lightfastness and chemical stability compared to non-chlorinated analogues like Acid Red 194.

- Sulphonic Acid Groups : The number and position of sulphonic acid groups dictate solubility. The target compound’s single sulphonic acid group offers moderate solubility, whereas disodium salts (e.g., ) or di-sulphonic acids () exhibit higher aqueous solubility .

- Azo Linkage Stability : Electron-withdrawing groups (e.g., -Cl, -SO3H) stabilize the azo bond against photodegradation, a critical factor in outdoor applications .

Environmental and Industrial Considerations

- Sodium salts () or hydroxylated variants () are preferred in regulated industries .

- Application-Specific Performance: The dodecyloxycarbonylamino group in ’s compound introduces surfactant-like properties, enabling use in emulsions or hydrophobic matrices .

Biological Activity

The compound 2-((1-(2,5-Dichloro-4-sulphophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)naphthalene-1-sulphonic acid , commonly referred to as C.I. Acid Yellow 17, is a synthetic azo dye with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 486.37 g/mol. The compound features a complex structure that includes a naphthalene sulfonic acid moiety and an azo linkage, which contributes to its unique biological activities.

Biological Activity Overview

Research has highlighted several biological activities associated with this compound:

Antimicrobial Activity

Studies have demonstrated that the compound exhibits antimicrobial properties against various bacterial strains. For instance:

- Antibacterial Activity : It has been shown to inhibit the growth of Salmonella typhi and Bacillus subtilis, with moderate to strong efficacy reported in several assays .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory potential:

- Acetylcholinesterase Inhibition : It acts as a potent inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications in treating neurodegenerative diseases .

Antioxidant Properties

Preliminary studies suggest that the compound may possess antioxidant properties, contributing to its potential in mitigating oxidative stress-related disorders.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Interaction with Enzymes : The inhibition of AChE suggests that the compound may interact directly with the active site of the enzyme, preventing substrate binding and subsequent hydrolysis of acetylcholine.

- Cellular Signaling Pathways : There is evidence indicating that compounds similar to this azo dye can modulate cellular signaling pathways involved in inflammation and immune responses .

Research Findings and Case Studies

A comprehensive review of literature reveals various studies focusing on the biological applications of this compound:

Q & A

Q. What are the common synthetic routes for preparing this compound, and what challenges arise during its synthesis?

The compound is typically synthesized via diazo coupling between a pyrazolone derivative and a naphthalene sulfonic acid precursor. A key challenge is controlling the azo bond formation under acidic conditions while avoiding side reactions from competing functional groups (e.g., sulfonic acid moieties). Methodological optimization includes refluxing in xylene with chloranil as an oxidizing agent, followed by purification via recrystallization from methanol . Challenges include achieving high regioselectivity and minimizing hydrolysis of the sulfonic acid groups.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural verification requires a combination of techniques:

- UV-Vis spectroscopy to confirm the azo chromophore (λmax ~400–500 nm).

- NMR spectroscopy (¹H and ¹³C) to resolve aromatic protons and confirm substituent positions.

- Mass spectrometry (ESI-MS) to validate the molecular ion peak and fragmentation patterns. Cross-referencing with CAS registry data (e.g., CAS 12220-64-3) ensures consistency with known spectral libraries .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its sulfonic acid and azo functional groups, the compound may pose irritant or sensitization risks. Key protocols include:

- Using silane-deactivated glassware to prevent adsorption losses .

- Employing fume hoods for synthesis steps involving volatile reagents (e.g., chloranil).

- Storing the compound in anhydrous conditions to avoid hydrolysis of sulfonic acid groups .

Advanced Research Questions

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Design a stability-indicating study with the following steps:

- Prepare solutions at pH 2, 7, and 12, and incubate at 25°C, 40°C, and 60°C.

- Monitor degradation via HPLC-UV/Vis at regular intervals, tracking changes in peak area and new degradation products.

- Use LC-MS to identify breakdown products (e.g., sulfonic acid hydrolysis or azo bond cleavage). Reference environmental fate studies for analogous sulfonated azo dyes to predict degradation pathways .

Q. What experimental strategies can resolve contradictions in reported reactivity data for this compound?

Contradictions often arise from differences in solvent systems or impurities. To address this:

- Replicate experiments using strictly anhydrous solvents (e.g., DMF or DMSO) and compare results with aqueous conditions.

- Conduct control experiments with purified vs. crude samples to isolate impurity effects.

- Apply computational chemistry (DFT calculations) to model electronic effects of substituents (e.g., electron-withdrawing Cl groups on the phenyl ring) .

Q. How can researchers design a study to assess the compound’s environmental persistence and ecotoxicological impact?

Adopt a tiered approach:

- Phase 1 (Lab): Measure solubility, log Kow, and photodegradation half-life under simulated sunlight.

- Phase 2 (Microcosm): Introduce the compound into soil/water systems and track abiotic/biotic transformations using SPE-LC-MS/MS .

- Phase 3 (Ecotoxicology): Evaluate acute/chronic toxicity in model organisms (e.g., Daphnia magna) per OECD guidelines. Cross-reference with studies on structurally related pollutants (e.g., sulfonated naphthalenes) .

Q. What advanced analytical methods are suitable for quantifying trace amounts of this compound in complex matrices?

For trace analysis in environmental or biological samples:

- Solid-phase extraction (SPE) using Oasis HLB cartridges to preconcentrate the compound .

- Ion-pair chromatography with a C18 column and MS/MS detection to enhance sensitivity and selectivity.

- Isotope dilution with deuterated internal standards (e.g., triclosan-d3) to correct for matrix effects .

Methodological Considerations

- Synthetic Optimization: Use fractional factorial design to optimize reaction parameters (temperature, solvent ratio, catalyst) and maximize yield .

- Comparative Studies: Benchmark the compound’s properties against analogs (e.g., benzenesulfonic acid derivatives) to identify structure-activity relationships .

- Data Validation: Cross-check results with multiple analytical platforms (e.g., NMR, LC-MS, computational models) to ensure reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.